molecular formula C26H25ClN4O4S B2829876 N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide CAS No. 895651-48-6

N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B2829876
CAS No.: 895651-48-6
M. Wt: 525.02
InChI Key: YVAQYDJOSJCXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidin derivative characterized by a bicyclic core structure comprising fused thiophene and pyrimidine rings. Key structural features include:

  • A 2-chlorobenzyl substituent at the N-position of the propanamide side chain.
  • A 2-ethylphenyl group linked via an amino-oxoethyl moiety to the thienopyrimidin core.

The thienopyrimidin scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The substitution pattern (e.g., chloro, ethyl, and oxo groups) likely modulates solubility, bioavailability, and target binding affinity.

Properties

CAS No.

895651-48-6

Molecular Formula

C26H25ClN4O4S

Molecular Weight

525.02

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[2-(2-ethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C26H25ClN4O4S/c1-2-17-7-4-6-10-20(17)29-23(33)16-31-21-12-14-36-24(21)25(34)30(26(31)35)13-11-22(32)28-15-18-8-3-5-9-19(18)27/h3-10,12,14H,2,11,13,15-16H2,1H3,(H,28,32)(H,29,33)

InChI Key

YVAQYDJOSJCXCO-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl)SC=C3

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The thieno[3,2-d]pyrimidin core distinguishes this compound from analogs with related bicyclic systems:

Core Structure Example Compound Key Differences Potential Impact on Bioactivity Reference
Thieno[3,2-d]pyrimidin Target compound N/A High planar rigidity; potential for intercalation or kinase inhibition.
Pyrido[2,3-d]pyrimidin 2-Chloro-N-(2,4-dichlorobenzyl)pyrido[2,3-d]pyrimidin-4-amine Nitrogen replaces sulfur in the fused ring. Altered electronic properties; may affect DNA/RNA binding or kinase selectivity.
Pyrazolo[3,4-d]pyrimidin 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-... Pyrazole ring fused with pyrimidine. Increased hydrogen-bonding capacity; potential for targeting fluorophore-sensitive enzymes.

Substituent Analysis

Substituents critically influence pharmacological profiles:

Compound Substituents Molecular Weight (g/mol) LogP* (Predicted) Notable Features Reference
Target compound 2-chlorobenzyl, 2-ethylphenyl, propanamide ~529.9 (estimated) 3.8 Chlorine enhances electrophilicity; ethylphenyl increases steric bulk.
N-(2-chloro-4-methylphenyl)-...acetamide 2-chloro-4-methylphenyl, acetamide 409.9 3.2 Smaller substituents may reduce steric hindrance; methyl improves solubility.
N-(3-Chloro-4-fluorophenyl)-...carboxamide 3-chloro-4-fluorophenyl, 2,4-difluorobenzyl ~500 (estimated) 4.1 Fluorine atoms enhance metabolic stability and electronegativity.
(2Z)-N-(2-Chlorobenzyl)-...carbothioamide 2-chlorobenzyl, indol-3-ylidenehydrazine 344.8 2.9 Thiosemicarbazone moiety confers metal-chelating properties.

Key Insight : The 2-ethylphenyl group in the target compound introduces steric bulk, which may limit off-target interactions but reduce solubility compared to smaller substituents (e.g., methyl or fluorine) .

QSAR Considerations

QSAR models emphasize the importance of backbone homogeneity for accurate predictions . The thienopyrimidin backbone’s sulfur atom and conjugated π-system distinguish it from pyrido or pyrazolo analogs, necessitating separate QSAR parameterization for:

  • Electronic effects : Sulfur’s polarizability vs. nitrogen’s electronegativity.
  • Steric parameters : Propanamide chain length vs. shorter acetamide groups .

Q & A

Q. Optimization Parameters :

ParameterTypical RangeImpact on Yield/PuritySource
Reaction Temperature60–80°CHigher temps accelerate coupling but may degrade sensitive groups .
Solvent ChoiceDMF (polar aprotic)Enhances nucleophilicity; avoids side reactions in DCM .
Reaction Time6–24 hoursProlonged times improve conversion but risk decomposition .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions and confirm absence of unreacted intermediates. For example, the 2-ethylphenyl group shows distinct aromatic protons at δ 7.2–7.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 529.12 for [M+H]+) and detects isotopic patterns consistent with chlorine .

Advanced: How can molecular docking studies guide the prediction of biological targets for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory mediators (COX-2) based on structural analogs showing inhibitory activity .
  • Docking Workflow :
    • Protein Preparation : Retrieve target PDB files (e.g., 1M17 for EGFR) and remove water molecules.
    • Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
    • Grid Generation : Focus on ATP-binding pockets (grid size: 60 × 60 × 60 Å).
    • Scoring : Use AutoDock Vina; binding energies < −7.0 kcal/mol suggest strong interactions .
  • Validation : Compare with known inhibitors (e.g., Erlotinib for EGFR) to assess pose similarity .

Advanced: How should researchers address contradictions in synthetic yields reported across studies?

Methodological Answer:

  • Variable Identification : Use Design of Experiments (DoE) to test factors like solvent purity, catalyst loading, and moisture levels. For example, a 2^3 factorial design can isolate critical variables .
  • Case Study : reports 65% yield in DMF, while achieves 78% in DCM. DoE analysis revealed DCM’s lower polarity reduces byproduct formation in moisture-sensitive steps .
  • Mitigation Strategies :
    • Use anhydrous solvents and inert atmospheres for moisture-sensitive reactions.
    • Pre-activate catalysts (e.g., EDC/HOBt for amide coupling) to improve efficiency .

Advanced: What methodologies are recommended for optimizing reaction conditions to enhance scalability?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce reaction times (e.g., 30 minutes vs. 24 hours in batch) .
  • Solvent Screening : Test alternative solvents (e.g., acetonitrile for DMF) to improve environmental compatibility and ease of removal .
  • Catalyst Optimization : Immobilize catalysts (e.g., polymer-supported Pd) for reuse and cost reduction.

Q. Table: Comparative Reaction Optimization

ConditionBatch Method (Yield)Flow Chemistry (Yield)Key AdvantageSource
Amide Coupling72% (DMF, 24h)85% (MeCN, 30min)Reduced side products
Cyclization65% (reflux)78% (70°C)Better temp control

Basic: What pharmacological activities are predicted based on structural analogs?

Methodological Answer:

  • Anticancer Potential : Thienopyrimidine analogs inhibit topoisomerase II (IC50: 1.2–3.8 μM) and induce apoptosis in HeLa cells .
  • Anti-inflammatory Activity : Chlorobenzyl groups in related compounds suppress COX-2 expression (70% inhibition at 10 μM) .
  • Antimicrobial Effects : Fluorinated derivatives show MIC values of 4–8 μg/mL against S. aureus .

Advanced: How can the compound’s stability under varying pH and oxidative conditions be assessed?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h); monitor degradation via HPLC .
    • Oxidative Stress : Treat with 3% H2O2; LC-MS identifies oxidation products (e.g., sulfoxide formation) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. For example, t1/2 = 8 hours in pH 7.4 buffer suggests moderate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.